molecular formula C25H19ClN4O2 B11199438 1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide

1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide

Cat. No.: B11199438
M. Wt: 442.9 g/mol
InChI Key: UKJAKEDQDWXDJL-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that belongs to the class of pyrazoloquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrazoloquinoline core, which is a fused heterocyclic system, and it is substituted with chlorophenyl and methylphenyl groups, enhancing its chemical reactivity and biological properties.

Preparation Methods

The synthesis of N-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl and methylphenyl groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

N-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can be compared with other pyrazoloquinoline derivatives, such as:

    N-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide: This compound has similar structural features but may differ in the position or type of substituents, leading to variations in biological activity.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused heterocyclic system but with different nitrogen positions, resulting in distinct chemical and biological properties.

    Quinoline derivatives: These compounds share the quinoline core but lack the pyrazole ring, leading to differences in reactivity and biological activity.

The uniqueness of N-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H19ClN4O2

Molecular Weight

442.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C25H19ClN4O2/c1-15-2-9-19(10-3-15)30-25(32)21-14-27-22-11-6-17(12-20(22)23(21)29-30)24(31)28-13-16-4-7-18(26)8-5-16/h2-12,14,29H,13H2,1H3,(H,28,31)

InChI Key

UKJAKEDQDWXDJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=C(C=C5)Cl

Origin of Product

United States

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